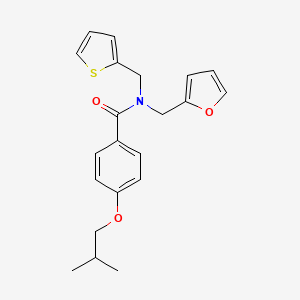

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC15283158

Molecular Formula: C21H23NO3S

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23NO3S |

|---|---|

| Molecular Weight | 369.5 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C21H23NO3S/c1-16(2)15-25-18-9-7-17(8-10-18)21(23)22(13-19-5-3-11-24-19)14-20-6-4-12-26-20/h3-12,16H,13-15H2,1-2H3 |

| Standard InChI Key | DOAOIVFIQZHIJN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3 |

Introduction

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. This compound integrates a furan ring, a thiophene ring, and a benzamide structure, which may impart distinct chemical and biological properties. It is classified under the category of substituted benzamides, known for their diverse pharmacological activities.

Synthesis

The synthesis of N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. These may include nucleophilic substitutions or coupling reactions. Protecting groups are often used to prevent unwanted reactions during the synthesis process.

Potential Applications

While specific applications of N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide are not well-documented, its structural complexity suggests potential uses in fields such as pharmacology or biotechnology. The presence of furan and thiophene rings, which are common in bioactive compounds, indicates possible biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume